N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide, also known as ANA-12, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2010 and has since been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide acts as a selective antagonist of TrkB, binding to the receptor and preventing the binding of BDNF. This leads to a reduction in downstream signaling pathways, including the activation of the PI3K-Akt and MAPK pathways. These pathways are involved in several physiological processes, including cell survival, differentiation, and synaptic plasticity.
Biochemical and Physiological Effects
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide can reduce the proliferation and survival of cancer cells, suggesting a potential role in cancer therapy. In vivo studies have shown that N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide can improve cognitive function in animal models of Alzheimer's disease and reduce anxiety-like behavior in animal models of depression and anxiety.
Advantages and Limitations for Lab Experiments
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide has several advantages for use in lab experiments, including its high selectivity for TrkB and its ability to penetrate the blood-brain barrier. However, N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide also has limitations, including its low solubility and potential for off-target effects.
Future Directions
There are several potential future directions for research on N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide. One area of interest is the development of more potent and selective TrkB antagonists. Another area of research is the investigation of N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide in combination with other drugs for the treatment of neurological disorders. Additionally, there is potential for the use of N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide in the treatment of cancer, either alone or in combination with other therapies.
Synthesis Methods
The synthesis of N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide involves several steps, beginning with the reaction between 4-hydroxybenzaldehyde and 4-acetylbenzyl bromide to form 4-[(4-acetylbenzyl)oxy]benzaldehyde. This product is then reacted with aniline to form N-(4-[(4-acetylbenzyl)oxy]phenyl)aniline, which is subsequently acetylated to form N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide.
Scientific Research Applications
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide has been studied extensively in the context of its potential therapeutic applications. One area of research has focused on its use as a selective antagonist of TrkB, a receptor for brain-derived neurotrophic factor (BDNF). Studies have shown that N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide can block the binding of BDNF to TrkB, leading to a reduction in downstream signaling pathways. This has implications for the treatment of several neurological disorders, including depression, anxiety, and Alzheimer's disease.
properties
IUPAC Name |
N-[4-[(4-acetylphenyl)methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)15-5-3-14(4-6-15)11-21-17-9-7-16(8-10-17)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCROTKQCQMAGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.